molecular formula C12H22N2O4 B055971 Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate CAS No. 115655-44-2

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Cat. No.: B055971
CAS No.: 115655-44-2
M. Wt: 258.31 g/mol
InChI Key: XWBFIPVPQLAHMA-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H22N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the esterification of the resulting Boc-protected piperidine with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group provides stability during synthetic processes, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 4-((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate
  • 1-Boc-4-aminopiperidine-4-carboxylic acid
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is unique due to its specific combination of a piperidine ring and a Boc protecting group, which provides both stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (commonly referred to as Boc-piperidine) is a versatile compound utilized in various fields, particularly organic synthesis and medicinal chemistry. Its unique structure, featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, allows it to participate in a range of chemical reactions, making it a valuable intermediate in drug development and biological research.

  • Molecular Formula: C₁₂H₂₂N₂O₄
  • Molecular Weight: 242.32 g/mol
  • CAS Number: 115655-44-2

The compound's structure includes:

  • A piperidine ring, which is known for its role in biological activity due to its ability to mimic natural substrates.
  • A Boc protecting group that stabilizes the amine during synthetic processes.

Mechanism of Biological Activity

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The Boc group facilitates selective reactions, allowing the free amine to engage in hydrogen bonding and electrostatic interactions with biological targets once deprotected. This mechanism underlies its potential as an enzyme inhibitor and receptor ligand.

Applications in Scientific Research

  • Enzyme Inhibition Studies:
    • This compound has been employed in studies aimed at understanding enzyme mechanisms and developing inhibitors. For example, it serves as a starting material for synthesizing compounds that inhibit proteases, which are crucial in various diseases, including cancer and viral infections.
  • Drug Development:
    • The compound is investigated for its role in synthesizing pharmaceuticals targeting neurological disorders. Its ability to form amides and other derivatives allows for the exploration of structure-activity relationships (SAR) that can lead to more effective drugs.
  • Biological Assays:
    • Various assays have been conducted to evaluate the compound's efficacy against cancer cell lines. Preliminary studies indicate that derivatives of this compound can inhibit cell proliferation effectively, suggesting potential anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionEffective against specific proteases
Anticancer ActivityInhibits proliferation in MDA-MB-231 cells
Drug DevelopmentUsed as an intermediate for neurological drugs

Example Research Study

In a study focusing on enzyme inhibition, researchers synthesized various derivatives of this compound to assess their inhibitory effects on specific enzymes involved in cancer progression. The results indicated that certain modifications significantly enhanced inhibitory potency, demonstrating the utility of this compound as a scaffold for drug design.

Safety and Handling

This compound is classified under several hazard categories:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).
  • Skin Irritation: Causes skin irritation (H315).
  • Eye Irritation: Causes serious eye irritation (H319).

Proper safety measures should be observed when handling this compound, including using personal protective equipment (PPE) and working under fume hoods.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12/h13H,5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBFIPVPQLAHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561424
Record name Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115655-44-2
Record name Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115655-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-aminopiperidine-4-carboxylate, N4-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1.56 g (4.0 mmoles) of N-carbobenzyloxy-4-(tert-butyloxycarbonylamino)-4-carbomethoxy-piperidine in 150 ml of methanol was hydrogenated at 50 psi (20° C.) on a Parr apparatus for 18 hours, using 1.01 g of Pearlman's catalyst (palladium hydroxide on carbon; palladium hydroxide content 20%, water content 31%). The catalyst was filtered and the filtrate concentrated in vacuo to afford the title compound (1.02 g; 100% yield) as a colorless amorphous solid. 1Hnmr (60 mHz, CDCl3) delta 1.23 (9H, s), 1.8-2.35 (4H, broad m), 2.78-3.23 (4H, broad m), 3.77 (3H, s).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Yield
100%

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